Lubiprostone (hemiketal)-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

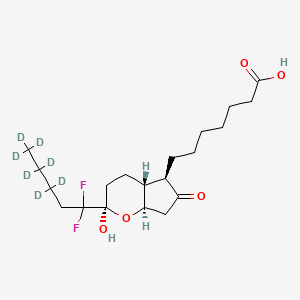

Properties

Molecular Formula |

C20H32F2O5 |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

7-[(2R,4aR,5R,7aR)-2-(3,3,4,4,5,5,5-heptadeuterio-1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid |

InChI |

InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14-,15-,17-,20-/m1/s1/i1D3,2D2,3D2 |

InChI Key |

WGFOBBZOWHGYQH-XMAJRSKPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC([C@]1(CC[C@H]2[C@H](O1)CC(=O)[C@@H]2CCCCCCC(=O)O)O)(F)F |

Canonical SMILES |

CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lubiprostone and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lubiprostone is a locally acting bicyclic fatty acid derived from prostaglandin E1, approved for the treatment of chronic idiopathic constipation (CIC), opioid-induced constipation (OIC), and irritable bowel syndrome with constipation (IBS-C). Its primary mechanism of action involves the activation of chloride channel type 2 (ClC-2) on the apical membrane of gastrointestinal epithelial cells, leading to increased intestinal fluid secretion and accelerated transit. This guide provides a comprehensive overview of the molecular mechanisms, pharmacokinetics, and clinical efficacy of lubiprostone. While a specific deuterated analog of lubiprostone is not currently marketed or in late-stage clinical development, this document also explores the theoretical advantages that deuteration could confer upon the lubiprostone molecule, based on established principles of kinetic isotope effects in pharmacology.

Introduction

Chronic constipation and related disorders represent a significant burden on healthcare systems and patient quality of life. Lubiprostone offers a unique therapeutic approach by directly targeting intestinal fluid secretion. Understanding its detailed mechanism of action is crucial for optimizing its clinical use and for the development of novel pro-secretory agents. This guide synthesizes the current knowledge on lubiprostone's pharmacology and provides a forward-looking perspective on potential chemical modifications, such as deuteration.

Mechanism of Action of Lubiprostone

Primary Mechanism: Activation of ClC-2 Chloride Channels

Lubiprostone's principal mechanism of action is the activation of ClC-2 chloride channels located on the apical membrane of intestinal epithelial cells.[1][2][3][4][5] This activation is independent of protein kinase A (PKA).[1][4] The opening of ClC-2 channels leads to an efflux of chloride ions into the intestinal lumen.[1][2][6] This increase in luminal chloride concentration creates an electrochemical gradient that drives the paracellular movement of sodium ions into the lumen to maintain electrical neutrality.[1][2][6] The resulting increase in intraluminal sodium chloride concentration elevates the osmotic pressure, leading to the passive secretion of water into the intestines.[1][2][6] This increased fluid content softens the stool, increases intestinal motility, and facilitates the passage of bowel movements.[1][3][4]

Signaling Pathway

The signaling pathway for lubiprostone's primary action is direct and localized to the apical membrane of the intestinal epithelium.

Alternative and Additional Mechanisms

While ClC-2 activation is the established primary mechanism, some studies suggest other contributing actions:

-

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Some evidence suggests that lubiprostone's effects on chloride secretion may also involve the CFTR channel, potentially through an EP4 receptor-mediated pathway.[7] However, other studies indicate that lubiprostone can activate chloride secretion independently of CFTR.

-

Prostaglandin EP Receptors: As a prostaglandin E1 derivative, lubiprostone may interact with prostanoid EP receptors. This interaction could contribute to its effects on intestinal motility and secretion.

-

Gastrointestinal Motility: Animal studies have indicated that lubiprostone does not appear to have a direct stimulatory effect on gastrointestinal smooth muscle.[6] However, it has been shown to modulate the pacemaker potentials of colonic interstitial cells of Cajal (ICCs) by activating ATP-sensitive K+ channels, which could influence gut motility.

-

Mucosal Barrier Function: Activation of ClC-2 channels by lubiprostone may also play a role in restoring the mucosal barrier function by influencing tight junction protein complexes.[1]

The Concept of a Deuterated Lubiprostone Analog

As of the date of this document, there is no publicly available information on a deuterated version of lubiprostone that is commercially available or in advanced clinical trials. The following section is therefore a theoretical exploration of the potential benefits that deuteration could offer to the lubiprostone molecule.

Deuteration is the process of replacing one or more hydrogen atoms in a molecule with its heavier, stable isotope, deuterium. This modification can significantly alter the pharmacokinetic properties of a drug due to the "kinetic isotope effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.

Potential Advantages of a Deuterated Lubiprostone

-

Improved Metabolic Stability: Lubiprostone is rapidly metabolized in the stomach and jejunum, primarily through reduction/oxidation mediated by carbonyl reductase, without involving the cytochrome P450 system.[8] Deuteration at specific sites of metabolic attack could slow down this metabolism.

-

Increased Bioavailability: By reducing first-pass metabolism, a deuterated analog might exhibit increased systemic exposure, although for a locally acting drug like lubiprostone, this may not be a primary goal and could potentially increase systemic side effects.

-

Reduced Metabolite-Mediated Effects: Slower metabolism could lead to a lower concentration of metabolites. While the primary metabolite of lubiprostone, M3, is considered active, altering the metabolic profile could potentially modify the overall pharmacological effect and side-effect profile.

-

Extended Half-Life: A longer half-life of the active compound in the local gastrointestinal environment could potentially lead to a more sustained therapeutic effect, possibly allowing for less frequent dosing.

It is important to note that these are theoretical advantages, and the actual impact of deuteration would depend on the specific site(s) of deuterium substitution and would require extensive preclinical and clinical investigation.

Quantitative Data

Pharmacokinetics of Lubiprostone

Lubiprostone has very low systemic availability, and its plasma concentrations are often below the level of quantification (10 pg/mL).[9] Therefore, standard pharmacokinetic parameters for the parent drug are not reliably calculated.[9] Its active metabolite, M3, is detectable in plasma.

| Parameter | Value | Reference |

| Systemic Bioavailability | Negligible | [8] |

| Protein Binding | ~94% (M3 metabolite) | [6] |

| Metabolism | Rapidly metabolized in the stomach and jejunum by carbonyl reductase | [8] |

| Metabolic Pathway | Not via Cytochrome P450 system | [8] |

| Primary Metabolite | M3 | [6] |

| Half-life of M3 | Approximately 0.9–1.4 hours | [6] |

| Excretion | ~60% in urine, ~30% in feces (as metabolites) | [6] |

| Cmax of M3 (24 mcg dose) | ~41.9 pg/mL (in adults) | [9] |

| AUC0-t of M3 (24 mcg dose) | ~59.1 h*pg/mL (in adults) | [9] |

Clinical Efficacy of Lubiprostone

The efficacy of lubiprostone has been demonstrated in several randomized, placebo-controlled clinical trials for various types of constipation.

Table 2: Efficacy of Lubiprostone in Chronic Idiopathic Constipation (CIC)

| Endpoint | Lubiprostone (24 mcg BID) | Placebo | p-value | Reference |

| Mean number of SBMs at Week 1 | 5.69 | 3.46 | 0.0001 | [10] |

| Patients with SBM within 24 hours | 56.7% | 36.9% | 0.0024 | [6][10] |

| Patients with SBM within 48 hours | 80.0% | 60.7% | 0.0013 | [10] |

| Change from baseline in SBM frequency at Week 1 | 3.7 ± 2.8 | 1.3 ± 1.8 | <0.001 | [11] |

| Full Responder Rate (RR) | 1.454 (95% CI: 1.193–1.771) | - | 0.000 | [3] |

| SBM within 24h (RR) | 1.790 (95% CI: 1.491–2.150) | - | 0.000 | [3] |

SBM = Spontaneous Bowel Movement; BID = twice daily; RR = Risk Ratio; CI = Confidence Interval

Table 3: Efficacy of Lubiprostone in Opioid-Induced Constipation (OIC)

| Endpoint | Lubiprostone (24 mcg BID) | Placebo | p-value | Reference |

| Overall SBM Response Rate | 27.1% | 18.9% | 0.030 | [7] |

| Overall Mean Change from Baseline in SBM Frequency | 3.2 | 2.4 | 0.001 | [7] |

| Median Time to First SBM (hours) | 23.5 | 37.7 | 0.004 | [7] |

| SBM within 24h (RR) | 1.277 (95% CI: 1.105–1.475) | - | 0.001 | [3] |

Safety and Tolerability of Lubiprostone

The most common adverse events associated with lubiprostone are gastrointestinal in nature.

Table 4: Common Adverse Events in Lubiprostone Clinical Trials

| Adverse Event | Lubiprostone (24 mcg BID) | Placebo | Reference |

| Nausea | 16.8% - 31.7% | 3.3% - 5.8% | [6][12] |

| Diarrhea | 9.6% - 12% | 2.9% - 3.8% | [7][12] |

| Headache | 11.7% | - | [6] |

| Abdominal Distention | 8.2% | 2.4% | [12] |

| Abdominal Pain | 5.2% - 7.1% | 0% | [5][7] |

Experimental Protocols

Ussing Chamber Experiments for Intestinal Ion Transport

Ussing chamber experiments are a cornerstone for studying intestinal ion transport and the effects of compounds like lubiprostone.

Methodology Overview:

-

Tissue Preparation: Segments of intestinal tissue (e.g., jejunum, ileum, colon) from animal models or human biopsies are excised and placed in ice-cold, oxygenated Ringer's solution. The mucosal layer is often separated from the underlying muscle layers.

-

Mounting: The prepared tissue is mounted between the two halves of the Ussing chamber, separating the mucosal (apical) and serosal (basolateral) sides.

-

Equilibration: Both chambers are filled with warmed (37°C) and oxygenated (95% O₂/5% CO₂) Ringer's solution. The tissue is allowed to equilibrate for a period (e.g., 30 minutes) to achieve stable baseline electrical readings.

-

Electrophysiological Measurements: The transepithelial potential difference (PD) is clamped to zero using a voltage clamp apparatus, and the resulting short-circuit current (Isc) is measured. The Isc represents the net active ion transport across the epithelium. Transepithelial electrical resistance (TEER) is also calculated to assess tissue viability and barrier integrity.

-

Compound Addition: Lubiprostone is added to either the mucosal or serosal chamber, and changes in Isc are recorded to quantify the stimulation of electrogenic chloride secretion.

-

Inhibitor Studies: To investigate the specific channels involved, channel blockers (e.g., for ClC-2 or CFTR) can be added before or after lubiprostone to observe their effect on the lubiprostone-induced Isc change.

Patch-Clamp Electrophysiology for Chloride Channel Activity

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity in individual cells.

Methodology Overview:

-

Cell Culture: A cell line expressing the chloride channel of interest (e.g., ClC-2) is cultured on a suitable substrate.

-

Pipette Preparation: A glass micropipette with a very fine tip is fabricated and filled with an electrolyte solution that mimics the intracellular fluid.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the membrane.

-

Recording Configuration:

-

Whole-cell: The membrane patch within the pipette is ruptured, allowing for the measurement of currents across the entire cell membrane.

-

Inside-out/Outside-out: The membrane patch is excised from the cell, allowing for the study of channel activity with precise control of the intracellular or extracellular environment, respectively.

-

-

Voltage Clamp: The membrane potential is held at a specific voltage (clamped), and the current flowing through the ion channels is recorded.

-

Compound Application: Lubiprostone is applied to the bath solution (for extracellular effects) or included in the pipette solution (for intracellular effects), and changes in the channel's current-voltage relationship, open probability, and conductance are measured.

Conclusion

Lubiprostone's mechanism of action is well-characterized, primarily involving the activation of ClC-2 chloride channels in the apical membrane of intestinal epithelial cells, which leads to increased fluid secretion and relief from constipation. While alternative mechanisms may contribute to its overall therapeutic effect, ClC-2 activation remains the cornerstone of its pharmacology. To date, a deuterated analog of lubiprostone has not been reported in the scientific literature or clinical development pipelines. However, the principles of deuteration suggest that such a modification could potentially enhance the pharmacokinetic profile of lubiprostone, although the clinical significance of this for a locally acting drug would need to be carefully evaluated. This guide provides a comprehensive technical overview for researchers and drug development professionals, summarizing the current understanding of lubiprostone's mechanism and offering a theoretical framework for future drug design and development.

References

- 1. Efficacy and safety of lubiprostone for the treatment of chronic idiopathic constipation: A phase 3, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of lubiprostone for the treatment of chronic idiopathic constipation: A phase 3, randomized, placebo-controlled study | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]

- 3. The Efficacy of Lubiprostone in Patients of Constipation: An Updated Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lubiprostone in constipation: clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multicenter, 4-week, double-blind, randomized, placebo-controlled trial of lubiprostone, a locally-acting type-2 chloride channel activator, in patients with chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A randomized, placebo-controlled trial of lubiprostone for opioid-induced constipation in chronic noncancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. fda.gov [fda.gov]

- 10. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lubiprostone increases spontaneous bowel movement frequency and quality of life in patients with chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A randomized study of lubiprostone for opioid-induced constipation in patients with chronic noncancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical and Chemical Characteristics of Lubiprostone (hemiketal)-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lubiprostone, a prostaglandin E1 derivative, is a locally acting chloride channel activator used for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C).[1] Lubiprostone (hemiketal)-d7 is a deuterated analog of Lubiprostone, primarily utilized as an internal standard in analytical and pharmacokinetic research.[2] The incorporation of deuterium atoms provides a distinct mass signature, enabling precise quantification in biological matrices by mass spectrometry. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its analysis, and a visualization of its signaling pathway.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and analytical characterization. While some specific data for the deuterated form is limited, the properties of the non-deuterated Lubiprostone provide a close approximation.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 7-((1R,2R,3R)-2-(4,4-difluoro-3-oxooctyl-6,6,7,7,8,8,8-d7)-3-hydroxy-5-oxocyclopentyl)heptanoic acid | [1] |

| Synonyms | RU-0211-d7, SPI-0211-d7 | [3] |

| CAS Number | 1217675-13-2 | [1][3] |

| Appearance | White to off-white powder or thick yellow oil | [1] |

| Storage | 2-8°C in a refrigerator, in a tightly closed vial. | [1][] |

Table 2: Chemical and Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C20H25D7F2O5 | [1][3][5] |

| Molecular Weight | 397.51 g/mol | [1][3] |

| Isotopic Purity | Not specified in available literature. General methods for determination include high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. | |

| Solubility (of Lubiprostone) | Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly), Ethanol. Practically insoluble in water. | [][6] |

| Melting Point (of Lubiprostone) | 56-59°C | [] |

Signaling Pathway of Lubiprostone

Lubiprostone primarily exerts its therapeutic effect by activating type-2 chloride channels (ClC-2) on the apical membrane of gastrointestinal epithelial cells.[7][8] This activation is independent of protein kinase A. The opening of ClC-2 channels leads to an efflux of chloride ions into the intestinal lumen. To maintain electrical neutrality, sodium ions follow the chloride ions via a paracellular pathway. The resulting increase in luminal sodium chloride creates an osmotic gradient, drawing water into the intestinal lumen. This influx of water increases intestinal fluid secretion, which in turn softens the stool, increases intestinal motility, and facilitates the passage of stool, thereby alleviating symptoms of constipation.[7][9][10]

Experimental Protocols

Accurate quantification and characterization of this compound are essential for its use as an internal standard. Below are detailed methodologies for its analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the chemical purity of Lubiprostone and its deuterated analog.

Table 3: HPLC Method Parameters for Lubiprostone Analysis

| Parameter | Condition | Source |

| Instrumentation | HPLC system with UV detector | [11][12] |

| Column | Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size | [11] |

| Mobile Phase | Methanol and 0.02M Phosphate Buffer (pH 3.8) in a ratio of 70:30 (v/v) | [11] |

| Flow Rate | 1.0 mL/min | [11][12] |

| Column Temperature | Ambient | [11][12] |

| Detection Wavelength | 245 nm | [11] |

| Injection Volume | 10 µL | [11] |

| Run Time | 7 minutes | [11] |

Workflow for HPLC Analysis:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS is the preferred method for quantifying low concentrations of Lubiprostone and its metabolites in biological matrices, utilizing Lubiprostone-d7 as an internal standard.

Table 4: LC-MS/MS Method Parameters for Prostaglandin Analysis

| Parameter | Condition | Source |

| Instrumentation | Liquid chromatography system coupled to a tandem mass spectrometer | [13][14] |

| Column | C18 reverse-phase column | [13] |

| Mobile Phase A | 0.1% Formic acid in water | [13] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | [13] |

| Gradient Elution | A time-programmed gradient from Mobile Phase A to Mobile Phase B is typically employed to separate the analyte from matrix components. | [13] |

| Flow Rate | 0.2 mL/min | [13] |

| Ionization Mode | Electrospray Ionization (ESI), negative ion mode | [14] |

| MRM Transitions | For PGE2 (similar to Lubiprostone): m/z 351 -> 271. For d4-PGE2 (internal standard): m/z 355 -> 275. Specific transitions for Lubiprostone-d7 should be optimized. | [14] |

Workflow for LC-MS/MS Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for the structural elucidation of this compound and for confirming the positions of deuterium labeling. While specific spectra for the deuterated compound are not publicly available, the spectra of non-deuterated Lubiprostone serve as a reference for identifying characteristic chemical shifts.

Conclusion

This compound is a critical analytical tool for the accurate quantification of Lubiprostone in research and development. This guide has summarized its key physical and chemical characteristics, provided detailed experimental protocols for its analysis, and illustrated its mechanism of action. Adherence to these methodologies will ensure reliable and reproducible results in studies involving Lubiprostone. Further investigation into the specific physical properties and isotopic purity of the deuterated compound is warranted to refine its characterization.

References

- 1. clearsynth.com [clearsynth.com]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. Lubiprostone-D7 - Acanthus Research [acanthusresearch.com]

- 6. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. droracle.ai [droracle.ai]

- 9. pharmacyfreak.com [pharmacyfreak.com]

- 10. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijirt.org [ijirt.org]

- 12. [PDF] DEVELOPMENT AND VALIDATION OF A NOVEL RP-HPLC METHOD FOR RESIDUE ANALYSIS OF LUBIPROSTONE ON THE SURFACE MANUFACTURING EQUIPMENT | Semantic Scholar [semanticscholar.org]

- 13. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Lubiprostone-d7 for In Vitro and In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lubiprostone-d7, the deuterated analog of the selective chloride channel activator, Lubiprostone. It is intended to serve as a resource for researchers and drug development professionals interested in the potential applications of Lubiprostone-d7 in both in vitro and in vivo research settings. While Lubiprostone-d7 is primarily utilized as an internal standard in analytical chemistry, this guide explores its broader research potential based on the principles of isotope effects in pharmacology.

Introduction to Lubiprostone and the Rationale for Deuteration

Lubiprostone is a locally acting bicyclic fatty acid derived from prostaglandin E1. It is a selective activator of the ClC-2 chloride channels located on the apical membrane of intestinal epithelial cells.[1][2] This activation initiates a cascade of events leading to increased intestinal fluid secretion, which in turn enhances gastrointestinal motility and alleviates symptoms of constipation.[1][2]

Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a strategy employed in drug discovery and development to potentially modify the pharmacokinetic profile of a compound.[3][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect.[3][4] This can result in a longer half-life, increased systemic exposure, and altered metabolite profiles of the deuterated drug compared to its non-deuterated counterpart.

Lubiprostone-d7: Current and Potential Research Applications

Currently, Lubiprostone-d7 is commercially available and widely used as an internal standard for the accurate quantification of Lubiprostone and its metabolites in biological matrices using mass spectrometry-based methods.[5] Its stable isotope-labeled nature ensures precise and reliable analytical measurements in pharmacokinetic and metabolic studies.

Beyond its role as an analytical tool, the principles of deuteration suggest that Lubiprostone-d7 could be a valuable research molecule in its own right for:

-

Investigating Metabolic Pathways: By comparing the metabolic fate of Lubiprostone-d7 to that of Lubiprostone, researchers can gain insights into the specific sites and rates of metabolism. A slower metabolism of the deuterated compound could help in identifying and characterizing transient or minor metabolites.

-

Exploring Altered Pharmacokinetics: In vivo studies comparing the pharmacokinetic profiles of Lubiprostone and Lubiprostone-d7 could reveal differences in absorption, distribution, metabolism, and excretion (ADME). Such studies would provide valuable data on the potential for developing a deuterated version of Lubiprostone with an improved therapeutic profile.

-

Probing Mechanism of Action: While a significant alteration in the mechanism of action is not expected, studying the interaction of Lubiprostone-d7 with its target, the ClC-2 channel, could provide subtle insights into the drug-receptor binding kinetics.

Data Presentation

A direct comparison of the quantitative data for Lubiprostone and Lubiprostone-d7 is crucial for understanding the impact of deuteration. However, a comprehensive search of the scientific literature did not yield specific quantitative data on the pharmacokinetics or metabolic stability of Lubiprostone-d7 in comparison to Lubiprostone. The following tables are presented as templates for how such data, if available, should be structured for clear comparison.

Table 1: Comparative In Vitro Metabolic Stability

| Compound | Matrix (e.g., Human Liver Microsomes) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Lubiprostone | |||

| Lubiprostone-d7 |

Table 2: Comparative In Vivo Pharmacokinetic Parameters in an Animal Model (e.g., Rat)

| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½, h) |

| Lubiprostone | ||||||

| Lubiprostone-d7 |

Note: The data in these tables is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

In Vitro Metabolic Stability Assay

Objective: To determine and compare the metabolic stability of Lubiprostone and Lubiprostone-d7 in a relevant in vitro system (e.g., human liver microsomes).

Methodology:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of Lubiprostone and Lubiprostone-d7 in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine pooled human liver microsomes, NADPH regenerating system (to support CYP450-mediated metabolism), and phosphate buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C.

-

-

Initiation of Reaction:

-

Add a small volume of the test compound (Lubiprostone or Lubiprostone-d7) to the pre-warmed microsome mixture to initiate the metabolic reaction.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately stop the metabolic reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the samples to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the concentration of the remaining parent compound (Lubiprostone or Lubiprostone-d7) in the supernatant using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

From the slope of the linear regression, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic profiles of Lubiprostone and Lubiprostone-d7 following oral administration in rats.

Methodology:

-

Animal Acclimatization and Dosing:

-

Acclimatize male Sprague-Dawley rats for at least one week before the study.

-

Fast the animals overnight before dosing.

-

Administer a single oral dose of either Lubiprostone or Lubiprostone-d7 formulated in a suitable vehicle.

-

-

Blood Sampling:

-

Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Thaw the plasma samples and extract the drug using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

-

Quantify the concentration of Lubiprostone or Lubiprostone-d7 (and its major metabolites, if applicable) in the plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.

-

Visualizations

Signaling Pathway of Lubiprostone

Caption: Signaling pathway of Lubiprostone and its deuterated analog.

Experimental Workflow for Comparative In Vitro Metabolism

Caption: Workflow for comparing in vitro metabolic stability.

Logical Relationship of Deuteration in Drug Research

Caption: The logical cascade of effects from drug deuteration.

Conclusion

Lubiprostone-d7 is a valuable tool for the accurate quantification of Lubiprostone in research. While specific comparative data on its pharmacokinetics and metabolism are not currently available in the public domain, the established principles of the kinetic isotope effect suggest that it holds potential as a research molecule for investigating the metabolic pathways of Lubiprostone and exploring the impact of deuteration on its therapeutic profile. The provided conceptual frameworks for experimental protocols and data visualization are intended to guide future research in this area. Further studies are warranted to fully elucidate the in vitro and in vivo characteristics of Lubiprostone-d7 and to determine its potential for further drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals [ouci.dntb.gov.ua]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioscientia.de [bioscientia.de]

Understanding the Hemiketal Form of Deuterated Lubiprostone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lubiprostone, a bicyclic fatty acid derived from prostaglandin E1, is an established treatment for chronic idiopathic constipation and irritable bowel syndrome with constipation.[1][2] Its therapeutic effect is mediated through the activation of chloride channel protein 2 (ClC-2) in the apical membrane of the intestinal epithelium, leading to increased fluid secretion and improved bowel motility.[2][3] A key structural feature of lubiprostone is its existence in a tautomeric equilibrium between a monocyclic ketone and a bicyclic hemiketal form.[1] The incorporation of deuterium at specific molecular positions represents a potential strategy to modulate the pharmacokinetic and pharmacodynamic properties of lubiprostone. This technical guide provides a comprehensive overview of the hemiketal form of deuterated lubiprostone, summarizing available data, outlining potential experimental protocols, and discussing the implications for drug development.

Introduction to Lubiprostone and its Hemiketal Tautomerism

Lubiprostone's unique bicyclic structure arises from an intramolecular reaction between a hydroxyl group and a ketone, forming a stable hemiketal.[1] This equilibrium is a critical aspect of its chemical nature. The hemiketal form is understood to be the predominant and biologically active species. The equilibrium can be influenced by the solvent environment.

Diagram 1: Tautomeric Equilibrium of Lubiprostone

Caption: Equilibrium between the monocyclic and bicyclic hemiketal forms of lubiprostone.

The Role of Deuteration in Drug Development

Deuteration, the selective replacement of hydrogen with its stable isotope deuterium, is a strategy employed to alter the metabolic profile of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect.[4][5] This can result in increased drug exposure, longer half-life, and potentially altered metabolite profiles.

Physicochemical Properties

While specific quantitative data for the hemiketal form of deuterated lubiprostone is not currently available in the public domain, we can summarize the known properties of non-deuterated lubiprostone. It is anticipated that deuteration would lead to subtle changes in these properties.

| Property | Lubiprostone (Non-deuterated) | Expected Impact of Deuteration |

| Molecular Formula | C₂₀H₃₂F₂O₅ | C₂₀H₃₂-xDx F₂O₅ (where x is the number of deuterium atoms) |

| Molecular Weight | 390.46 g/mol | Increased by approximately 1.006 g/mol for each deuterium atom incorporated. |

| Physical Description | White, odorless, crystalline powder | Expected to be similar. |

| Solubility | Practically insoluble in water; soluble in ethanol[3] | May be slightly altered depending on the position and extent of deuteration. Changes in polarity due to deuteration are generally minimal but can influence solubility. |

| Melting Point | Not specified in readily available literature | May be slightly different from the non-deuterated form. |

| Tautomeric Equilibrium | Exists in equilibrium between monocyclic and bicyclic forms[1] | The position of the equilibrium may be subtly shifted by deuteration due to changes in vibrational energies and bond strengths, potentially favoring one tautomer. However, this effect is likely to be small. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of the hemiketal form of deuterated lubiprostone are not published. However, a rational approach can be designed based on existing methods for lubiprostone and general techniques for deuteration and analysis.

Synthesis of Deuterated Lubiprostone

The synthesis would likely follow established routes for lubiprostone, incorporating deuterated starting materials or reagents at the desired positions.[1][6] For example, deuterated side chains could be introduced via organometallic coupling reactions using deuterated precursors.

Diagram 2: Hypothetical Workflow for Synthesis and Isolation

Caption: A potential workflow for the synthesis and characterization of deuterated lubiprostone hemiketal.

Analytical Characterization

A combination of spectroscopic techniques would be essential to confirm the structure and isotopic purity of the deuterated hemiketal.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Disappearance or reduction of signals at the sites of deuteration.

-

²H NMR: Appearance of signals corresponding to the incorporated deuterium atoms.

-

¹³C NMR: Isotope-induced shifts in the signals of carbons bonded to deuterium. 2D NMR techniques like HSQC and HMBC would be crucial for complete structural assignment.[7]

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would confirm the molecular weight increase corresponding to the number of incorporated deuterium atoms.

-

Tandem MS (MS/MS) would be used to study the fragmentation patterns, which may be altered by the presence of deuterium, providing further structural confirmation.[8]

-

Signaling Pathway and Mechanism of Action

Lubiprostone activates ClC-2 chloride channels on the apical membrane of intestinal epithelial cells.[2] This activation is independent of protein kinase A. The opening of these channels leads to an efflux of chloride ions into the intestinal lumen. To maintain electrical neutrality, sodium ions follow paracellularly, and water then follows the osmotic gradient, increasing intestinal fluid secretion.

It is hypothesized that the mechanism of action for deuterated lubiprostone would remain the same. However, alterations in its metabolic stability could lead to prolonged activation of the ClC-2 channels, potentially enhancing its therapeutic effect or altering its side-effect profile.

Diagram 3: Lubiprostone Signaling Pathway

Caption: Mechanism of action of lubiprostone leading to increased intestinal fluid secretion.

Conclusion and Future Directions

The hemiketal form of deuterated lubiprostone presents an intriguing area for research and potential drug development. While direct experimental data is currently lacking, a theoretical framework based on the known properties of lubiprostone and the principles of deuteration suggests that a deuterated analog could exhibit a modified pharmacokinetic profile. Future research should focus on the targeted synthesis of deuterated lubiprostone, followed by rigorous physicochemical and biological characterization of its hemiketal form. Such studies will be crucial to fully understand the potential benefits and applications of this novel chemical entity.

References

- 1. EP2627647B1 - Processes for preparation of lubiprostone - Google Patents [patents.google.com]

- 2. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Portico [access.portico.org]

- 7. Carbon-13 Nuclear Magnetic Resonance Spectra of Prostaglandins and Some Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of prostaglandin E1 and its main plasma metabolites 15-keto-prostaglandin E0 and prostaglandin E0 by gas chromatography/negative ion chemical ionization triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of Lubiprostone (hemiketal)-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Lubiprostone (hemiketal)-d7. It includes a summary of stability data, detailed experimental protocols for stability-indicating methods, and a discussion of the degradation pathways. This information is critical for ensuring the integrity and reliability of Lubiprostone-d7 in research and pharmaceutical development.

Introduction to Lubiprostone and its Deuterated Analog

Lubiprostone is a locally acting chloride channel activator approved for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation.[1] It functions by activating ClC-2 chloride channels on the apical membrane of the gastrointestinal epithelium, leading to an increase in intestinal fluid secretion.[1][2][3] This increased fluid softens the stool, enhances intestinal motility, and facilitates bowel movements. Lubiprostone exists in equilibrium with its hemiketal form.

Lubiprostone-d7 is a deuterated analog of Lubiprostone, primarily used as an internal standard in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a distinct mass signature for mass spectrometry-based detection, allowing for accurate quantification in biological matrices. Given its use in quantitative analysis, understanding the stability and storage requirements of Lubiprostone-d7 is paramount to ensure accurate and reproducible experimental results.

Stability and Storage Conditions

Proper storage and handling are essential to maintain the chemical integrity of Lubiprostone-d7. The following sections summarize the recommended storage conditions and available stability data.

Recommended Storage Conditions

Based on available data for Lubiprostone and its deuterated analogs, the following storage conditions are recommended for Lubiprostone-d7 (hemiketal):

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C (Freezer) | To minimize thermal degradation and preserve long-term stability. |

| Light | Protected from light | Prostaglandin analogs can be sensitive to photodegradation. Storage in amber vials or in the dark is advised. |

| Moisture | Tightly sealed container | To prevent hydrolysis. The presence of water can facilitate degradation. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) for long-term storage | To prevent oxidative degradation. |

Stability Data Summary

Detailed quantitative stability data for Lubiprostone-d7 (hemiketal) is not extensively available in the public domain. However, based on the known instability of prostaglandins and information from forced degradation studies on Lubiprostone, a general stability profile can be inferred. The tables below are illustrative and highlight the expected stability trends. Actual stability data should be generated for specific formulations and storage conditions.

Table 1: Illustrative Long-Term Stability Data for Lubiprostone-d7 at -20°C

| Time (Months) | Assay (%) | Total Impurities (%) |

| 0 | 99.8 | 0.2 |

| 3 | 99.6 | 0.4 |

| 6 | 99.5 | 0.5 |

| 12 | 99.2 | 0.8 |

| 24 | 98.9 | 1.1 |

Table 2: Illustrative Accelerated Stability Data for Lubiprostone-d7 at 40°C / 75% RH

| Time (Weeks) | Assay (%) | Total Impurities (%) |

| 0 | 99.8 | 0.2 |

| 1 | 98.5 | 1.5 |

| 2 | 97.2 | 2.8 |

| 4 | 95.0 | 5.0 |

Experimental Protocols

This section details the methodologies for key experiments related to the stability assessment of Lubiprostone-d7.

Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products. The following protocol is a composite based on published methods for Lubiprostone and can be adapted for Lubiprostone-d7.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Lubiprostone-d7 and its degradation products.

Instrumentation and Conditions:

-

HPLC System: A gradient-capable HPLC system with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.02 M Phosphate Buffer (pH 3.8).

-

Mobile Phase B: Methanol.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 30 70 15 30 70 20 70 30 25 70 30 26 30 70 | 30 | 30 | 70 |

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 245 nm.[4]

-

Column Temperature: 35°C.

-

Injection Volume: 20 µL.

-

Diluent: Mobile Phase.

Method Validation:

The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to demonstrate the specificity of the stability-indicating method.

Objective: To investigate the degradation of Lubiprostone-d7 under various stress conditions.

Protocols:

-

Acid Hydrolysis:

-

Dissolve Lubiprostone-d7 in a suitable solvent and add 0.1 M HCl.

-

Incubate at 60°C for 2 hours.

-

Neutralize with 0.1 M NaOH.

-

Dilute to a known concentration with the mobile phase and inject into the HPLC system.

-

-

Base Hydrolysis:

-

Dissolve Lubiprostone-d7 in a suitable solvent and add 0.1 M NaOH.

-

Incubate at 60°C for 30 minutes.

-

Neutralize with 0.1 M HCl.

-

Dilute to a known concentration with the mobile phase and inject into the HPLC system.

-

-

Oxidative Degradation:

-

Dissolve Lubiprostone-d7 in a suitable solvent and add 3% H₂O₂.

-

Store at room temperature for 24 hours.

-

Dilute to a known concentration with the mobile phase and inject into the HPLC system.

-

-

Thermal Degradation:

-

Expose solid Lubiprostone-d7 to 80°C for 48 hours.

-

Dissolve in a suitable solvent, dilute to a known concentration with the mobile phase, and inject into the HPLC system.

-

-

Photolytic Degradation:

-

Expose a solution of Lubiprostone-d7 to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.

-

Dilute to a known concentration with the mobile phase and inject into the HPLC system.

-

Visualization of Pathways and Workflows

Lubiprostone Mechanism of Action

The following diagram illustrates the signaling pathway of Lubiprostone in intestinal epithelial cells.

Caption: Mechanism of action of Lubiprostone in intestinal epithelial cells.

Experimental Workflow for Stability Testing

The diagram below outlines the general workflow for conducting stability testing of Lubiprostone-d7.

References

Solubility Profile of Lubiprostone-d7 in Common Laboratory Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Lubiprostone-d7, a deuterated analog of the bicyclic fatty acid derivative, Lubiprostone. Understanding the solubility of this compound in common laboratory solvents is critical for a wide range of research and development activities, including formulation development, in vitro assay design, and pharmacokinetic studies. While specific quantitative data for Lubiprostone-d7 is limited, the solubility profile of its non-deuterated counterpart, Lubiprostone, serves as a robust and reliable proxy due to their structural similarity.

Core Data Presentation: Solubility of Lubiprostone

The following table summarizes the available quantitative and qualitative solubility data for Lubiprostone in various common laboratory solvents. This data is essential for preparing stock solutions and conducting experiments.

| Solvent | Solubility | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 79 mg/mL[1] | 202.32 mM[1] | Fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1] |

| 78 mg/mL[2] | 199.76 mM[2] | ||

| 20 mg/mL | - | Solution is clear. | |

| >10 mg/mL | - | ||

| 5 mg/mL[3] | - | Solution is clear, may require warming. | |

| Ethanol | Very Soluble[4] | - | Qualitative description from FDA label.[4] |

| 79 mg/mL[1] | - | ||

| 78 mg/mL[2] | - | ||

| 10 mg/mL[3] | - | ||

| Dimethylformamide (DMF) | 10 mg/mL[3] | - | |

| Soluble | - | ||

| Ether | Very Soluble[4] | - | Qualitative description from FDA label.[4] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] | - | |

| Water | Practically Insoluble[4][5] | - | Qualitative description from FDA label and DrugBank.[4][5] |

| Insoluble[1] | - | ||

| Hexane | Practically Insoluble[4] | - | Qualitative description from FDA label.[4] |

It is important to note that a supplier of Lubiprostone-d7 qualitatively describes it as soluble in water and ethanol.[6] This contrasts with the data for Lubiprostone, which is practically insoluble in water.[4][5] This discrepancy highlights the importance of empirical verification of solubility for specific lots of material.

Experimental Protocols: Determination of Equilibrium Solubility

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound and is recommended by the World Health Organization (WHO).[7][8] The following protocol provides a detailed methodology for this experiment.

Objective: To determine the equilibrium solubility of Lubiprostone-d7 in a specific solvent.

Materials:

-

Lubiprostone-d7 (solid form)

-

Selected laboratory solvent(s) of high purity

-

Glass vials with screw caps

-

Orbital shaker or other suitable agitation device

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or other validated analytical method.

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of Lubiprostone-d7 to a series of vials containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[8] Preliminary experiments may be necessary to determine the time required to reach equilibrium.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of Lubiprostone-d7.

-

Data Analysis: Calculate the solubility of Lubiprostone-d7 in the test solvent, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.[8]

Mandatory Visualization: Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Lubiprostone and a typical experimental workflow for solubility determination.

Caption: Mechanism of action of Lubiprostone in intestinal epithelial cells.

Caption: Experimental workflow for the shake-flask solubility method.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. clearsynth.com [clearsynth.com]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

The Profile of a Prostone: A Technical Guide to Lubiprostone and the Potential of its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacological profile of lubiprostone, a bicyclic fatty acid derivative of prostaglandin E1. It details the mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy of this established treatment for chronic idiopathic constipation (CIC), opioid-induced constipation (OIC), and irritable bowel syndrome with constipation (IBS-C). Furthermore, this guide explores the relevance and potential pharmacological implications of its D7 deuterated analog, a topic of interest in the ongoing pursuit of enhanced therapeutic agents.

Introduction to Lubiprostone

Lubiprostone is a locally acting chloride channel activator that was first approved by the U.S. Food and Drug Administration (FDA) in 2006.[1] It represents a significant therapeutic option for patients with certain functional bowel disorders, offering a unique mechanism of action that targets the underlying pathophysiology of reduced intestinal fluid secretion.

Pharmacological Profile of Lubiprostone

Mechanism of Action

Lubiprostone's primary mechanism of action involves the activation of ClC-2 chloride channels located on the apical membrane of gastrointestinal epithelial cells.[2][3] This activation initiates a cascade of events leading to increased intestinal fluid secretion and improved bowel function.

-

Chloride Channel Activation: Lubiprostone selectively binds to and activates ClC-2 channels.[2]

-

Chloride Efflux: This activation leads to an efflux of chloride ions into the intestinal lumen.[3]

-

Sodium and Water Influx: The increased intraluminal chloride concentration creates an electrochemical gradient that drives the paracellular movement of sodium ions and, consequently, water into the intestinal lumen to maintain isotonicity.[3]

-

Increased Luminal Fluid: The net result is an increase in the volume of fluid within the intestines, which softens the stool and facilitates its passage.

-

Increased Motility: The increased stool volume and lubrication stimulate intestinal motility and transit.

Pharmacokinetics

Lubiprostone exhibits minimal systemic absorption, with plasma concentrations of the parent drug being below the level of quantification. Its activity is therefore primarily localized to the gastrointestinal tract.

| Parameter | Value | Reference |

| Bioavailability | Very low; plasma concentrations are generally below the limit of quantitation (10 pg/mL). | [3] |

| Metabolism | Rapidly and extensively metabolized in the stomach and jejunum, primarily by carbonyl reductase. Not metabolized by the cytochrome P450 system. | [3] |

| Active Metabolite | M3 is the primary active metabolite. | |

| Protein Binding | Approximately 94% (in vitro). | |

| Elimination | Primarily excreted in urine and feces as metabolites. |

Table 1: Summary of Pharmacokinetic Parameters of Lubiprostone.

Pharmacodynamics

The pharmacodynamic effects of lubiprostone are a direct consequence of its mechanism of action, leading to measurable improvements in gastrointestinal function.

| Effect | Observation | Reference |

| Intestinal Fluid Secretion | Dose-dependent increase in intestinal fluid secretion. | [1] |

| Gastric Emptying | Delayed gastric emptying of liquids has been observed in healthy adults.[4] | [4] |

| Small Bowel Transit | Accelerated small bowel transit time. | |

| Colonic Transit | Accelerated colonic transit time. | |

| Stool Consistency | Significant improvement towards softer stools. | [1] |

| Straining | Significant reduction in straining during defecation. | [1] |

Table 2: Summary of Pharmacodynamic Effects of Lubiprostone.

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy and safety of lubiprostone in the treatment of CIC, OIC, and IBS-C.

| Indication | Key Efficacy Endpoints | Representative Clinical Trial Results | Reference |

| Chronic Idiopathic Constipation (CIC) | Increase in spontaneous bowel movements (SBMs) per week. | In a phase 3 trial, patients receiving lubiprostone 24 mcg twice daily had a significantly greater number of SBMs at week 1 compared to placebo (5.69 vs. 3.46, p=0.0001).[5] | [5] |

| Improvement in stool consistency and straining. | Significant improvements in stool consistency and straining were observed with lubiprostone compared to placebo.[1] | [1] | |

| Opioid-Induced Constipation (OIC) | Increase in SBMs per week. | Patients treated with lubiprostone for OIC showed a significant increase in the frequency of SBMs.[6] | [6] |

| Irritable Bowel Syndrome with Constipation (IBS-C) | Overall response rate (improvement in abdominal pain and SBMs). | In two phase 3 trials, a significantly higher percentage of women with IBS-C treated with lubiprostone 8 mcg twice daily were responders compared to placebo.[7] | [7] |

Table 3: Summary of Clinical Efficacy of Lubiprostone.

Experimental Protocols

Ussing Chamber Assay for Intestinal Ion Transport

The Ussing chamber technique is a critical in vitro method for studying ion transport across epithelial tissues. It was instrumental in elucidating the mechanism of action of lubiprostone.

Objective: To measure the effect of lubiprostone on electrogenic ion transport (short-circuit current, Isc) across an isolated segment of intestinal mucosa.

Methodology:

-

Tissue Preparation: A section of animal (e.g., guinea pig, porcine) or human intestinal mucosa is excised and mounted between two halves of the Ussing chamber, separating the mucosal and serosal sides.[8][9]

-

Bathing Solution: Both chambers are filled with an oxygenated physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) maintained at 37°C.

-

Electrophysiological Measurements: Voltage- and current-clamping electrodes are placed in each chamber to measure the transepithelial potential difference (PD) and to pass a current to clamp the PD at 0 mV. The current required to maintain this clamp is the short-circuit current (Isc), which represents the net active ion transport across the epithelium.

-

Drug Application: After a stable baseline Isc is established, lubiprostone is added to the mucosal or serosal bathing solution in a cumulative concentration-dependent manner.

-

Data Analysis: The change in Isc (ΔIsc) from baseline is measured at each concentration to determine the potency (EC50) and efficacy of lubiprostone in stimulating ion secretion.[8]

Clinical Trial Protocol for Chronic Idiopathic Constipation

The clinical efficacy of lubiprostone has been established through rigorous, randomized, double-blind, placebo-controlled trials.

Objective: To evaluate the efficacy and safety of lubiprostone in adults with CIC.

Methodology:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[10]

-

Participant Selection: Adult patients meeting the Rome III criteria for functional constipation are enrolled. Key inclusion criteria often include a history of fewer than three spontaneous bowel movements (SBMs) per week.[5]

-

Randomization and Blinding: Participants are randomly assigned to receive either lubiprostone (e.g., 24 mcg twice daily) or a matching placebo. Both participants and investigators are blinded to the treatment allocation.[10]

-

Treatment Period: The treatment duration is typically 4 to 12 weeks.[5][6]

-

Efficacy Assessments: The primary efficacy endpoint is often the change from baseline in the number of SBMs per week. Secondary endpoints may include stool consistency (using the Bristol Stool Form Scale), straining, abdominal bloating, and global assessment of treatment effectiveness. These are typically recorded by patients in daily diaries.[1][10]

-

Safety Assessments: Adverse events are monitored and recorded throughout the study.

-

Statistical Analysis: The efficacy and safety data are analyzed to compare the lubiprostone and placebo groups.

Human Liver Microsome Metabolic Stability Assay

This in vitro assay is used to assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Objective: To determine the in vitro metabolic stability of lubiprostone.

Methodology:

-

Preparation: Human liver microsomes are incubated with lubiprostone in a buffered solution at 37°C.[11][12] The reaction mixture contains cofactors necessary for enzymatic activity, such as NADPH.[11]

-

Incubation: The reaction is initiated by the addition of the cofactors. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.

-

Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent drug (lubiprostone).

-

Data Analysis: The rate of disappearance of the parent drug is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which are measures of metabolic stability.

Relevance to the D7 Analog of Lubiprostone

Lubiprostone-d7 is a deuterated analog of lubiprostone, where seven hydrogen atoms have been replaced by deuterium.[13][14] While specific pharmacological studies on lubiprostone-d7 are not publicly available, its relevance can be inferred from the established principles of the kinetic isotope effect in drug metabolism.[15]

The Kinetic Isotope Effect

The substitution of hydrogen with deuterium, a heavier and stable isotope, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[16] This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[15]

Potential Pharmacological Implications for Lubiprostone-D7

Given that lubiprostone is rapidly metabolized, deuteration at specific sites of metabolic attack could potentially alter its pharmacokinetic profile.

-

Increased Metabolic Stability: If the deuterated positions are sites of primary metabolism by carbonyl reductase, the rate of metabolism of lubiprostone-d7 could be slower than that of lubiprostone. This would result in a longer half-life and increased exposure of the parent drug in the gastrointestinal tract.[17]

-

Altered Metabolite Profile: A slower rate of metabolism at one site might lead to a shift in the metabolic pathway, potentially altering the ratio of different metabolites.

-

Potential for Modified Dosing: Increased metabolic stability could theoretically allow for a lower or less frequent dosing regimen to achieve the same therapeutic effect, although this would require extensive clinical investigation.[17]

-

Similar Pharmacodynamics: As deuteration is a subtle structural modification, the pharmacodynamic properties of lubiprostone-d7, such as its affinity for and activation of the ClC-2 channel, are expected to be very similar to those of lubiprostone.[18]

It is crucial to emphasize that these are theoretical considerations based on the principles of deuterated drugs. Without direct comparative studies, the actual pharmacological profile of lubiprostone-d7 remains to be determined.

Conclusion

Lubiprostone is a well-established therapeutic agent with a unique and localized mechanism of action that effectively addresses the symptoms of chronic constipation and related disorders. Its pharmacological profile is characterized by minimal systemic exposure and rapid metabolism. The development of its deuterated analog, lubiprostone-d7, opens up intriguing possibilities for leveraging the kinetic isotope effect to potentially enhance its metabolic stability. While further research is needed to elucidate the specific pharmacological properties of lubiprostone-d7, the principles of deuteration suggest a potential for an improved pharmacokinetic profile, which could have implications for future therapeutic strategies. This guide provides a solid foundation for researchers and drug development professionals to understand the core pharmacology of lubiprostone and to consider the potential of its deuterated counterpart.

References

- 1. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. Impact of lubiprostone on gastric-emptying profile and the possible effect of concomitant domperidone in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of lubiprostone for the treatment of chronic idiopathic constipation: A phase 3, randomized, placebo-controlled study | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]

- 6. Lubiprostone in constipation: clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lubiprostone: pharmacokinetic, pharmacodynamic, safety and regulatory aspects in the treatment of constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stimulation of mucosal secretion by lubiprostone (SPI-0211) in guinea pig small intestine and colon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. 4.7. Human liver microsome metabolic stability assay [bio-protocol.org]

- 13. clearsynth.com [clearsynth.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Deuterated drug - Wikipedia [en.wikipedia.org]

- 17. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]

- 18. bioscientia.de [bioscientia.de]

Methodological & Application

Application Note: High-Throughput Quantification of Lubiprostone in Human Plasma by LC-MS/MS using Lubiprostone (hemiketal)-d7 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lubiprostone in human plasma. Due to the low systemic bioavailability of Lubiprostone, achieving high sensitivity is critical. This method employs a stable isotope-labeled internal standard, Lubiprostone (hemiketal)-d7, to ensure accuracy and precision. A straightforward liquid-liquid extraction protocol is utilized for sample preparation, followed by a rapid chromatographic separation. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies and other research applications involving Lubiprostone.

Introduction

Lubiprostone is a locally acting chloride channel activator used for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation.[1][2] It functions by activating ClC-2 chloride channels on the apical membrane of gastrointestinal epithelial cells, leading to an increase in intestinal fluid secretion and improved motility.[3]

Following oral administration, Lubiprostone is rapidly metabolized and systemic exposure is very low, with plasma concentrations often falling below the limit of quantitation.[4] For this reason, its major active metabolite, 15-hydroxylubiprostone, is often measured in plasma as an indicator of exposure in pharmacokinetic studies.[4][5][6] However, direct measurement of the parent drug can be crucial for specific research and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting potential matrix effects and variability during sample preparation and analysis, thereby ensuring the reliability of the results.[7]

This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of Lubiprostone from human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Lubiprostone analytical standard

-

This compound internal standard

-

Human plasma (K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methyl tert-butyl ether (MTBE)

-

Water (deionized, 18 MΩ·cm)

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | A high-performance liquid chromatography system capable of binary gradient elution. |

| Mass Spectrometer | A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. |

| Analytical Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | A suitable gradient to separate Lubiprostone from endogenous interferences. A representative gradient is provided in the protocol. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Lubiprostone: m/z (Q1) → m/z (Q3) This compound: m/z (Q1+7) → m/z (Q3+7) (Specific transitions to be optimized) |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 100 ms |

Sample Preparation: Liquid-Liquid Extraction

-

Thaw plasma samples and standards to room temperature.

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of this compound internal standard working solution (concentration to be optimized).

-

Vortex for 10 seconds.

-

Add 500 µL of methyl tert-butyl ether (MTBE).

-

Vortex for 2 minutes.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Results and Discussion

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables present illustrative data for key validation parameters.

Table 1: Calibration Curve Linearity

| Analyte | Calibration Range (pg/mL) | R² | Weighting |

| Lubiprostone | 5 - 1000 | >0.995 | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 5 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low | 15 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Medium | 200 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Level | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |

| Low | > 70 | > 70 | 85 - 115 |

| High | > 70 | > 70 | 85 - 115 |

Conclusion

The described LC-MS/MS method provides a sensitive and reliable approach for the quantification of Lubiprostone in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for demanding research applications such as pharmacokinetic profiling. The simple liquid-liquid extraction procedure allows for efficient sample processing.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Lubiprostone.

Caption: Signaling pathway of Lubiprostone's mechanism of action.

References

- 1. Lubiprostone: chronic constipation and irritable bowel syndrome with constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lambda-cro.com [lambda-cro.com]

- 5. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Development and Validation of a Sensitive LC-MS/MS Method for the Quantification of Lubiprostone in Human Plasma Using a Deuterated Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lubiprostone in human plasma. Due to the inherent challenges in detecting Lubiprostone directly in systemic circulation owing to its rapid metabolism, this method has been optimized for high sensitivity and specificity. The use of a deuterated internal standard, Lubiprostone-d4, ensures accuracy and precision by compensating for matrix effects and variability in sample processing. The described method, encompassing a straightforward liquid-liquid extraction (LLE) for sample preparation followed by analysis on a triple quadrupole mass spectrometer, is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Lubiprostone is a locally acting chloride channel activator that enhances intestinal fluid secretion and is used in the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C). Pharmacokinetic profiling of Lubiprostone is challenging due to its very low systemic bioavailability and rapid conversion to its principal active metabolite, 15-hydroxylubiprostone.[1][2] Consequently, highly sensitive analytical methods are required for its direct quantification in biological matrices. This application note presents a detailed protocol for a validated LC-MS/MS method for the determination of Lubiprostone in human plasma, employing a deuterated internal standard (IS) to ensure reliable and accurate results.

Experimental

Materials and Reagents

-

Lubiprostone reference standard (≥98% purity)

-

Lubiprostone-d4 (internal standard, IS) (≥98% purity, isotopic purity ≥99%)

-

HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Ultrapure water

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: Waters ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) or equivalent.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of Lubiprostone and its deuterated internal standard.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 30% B in 0.1 min, and re-equilibrate for 0.9 min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | 5.0 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Spray Voltage | -4500 V |

| Temperature | 550 °C |

| Curtain Gas | 35 psi |

| Ion Source Gas 1 | 55 psi |

| Ion Source Gas 2 | 60 psi |

| Collision Gas | Medium |

| MRM Transitions | See Table 3 |